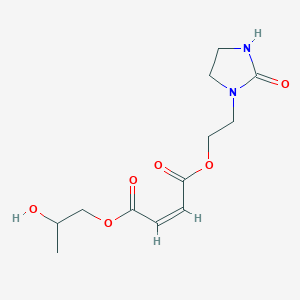
2-Hydroxypropyl 2-imidazolidinon-1-ylethyl maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxypropyl 2-imidazolidinon-1-ylethyl maleate is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a butenedioic acid backbone, a hydroxypropyl group, and an imidazolidinyl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxypropyl 2-imidazolidinon-1-ylethyl maleate typically involves multiple steps. One common method involves the esterification of 2-butenedioic acid with 2-hydroxypropyl alcohol, followed by the introduction of the imidazolidinyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and substitution reactions. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxypropyl 2-imidazolidinon-1-ylethyl maleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the imidazolidinyl and hydroxypropyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a wide range of derivative compounds.
Applications De Recherche Scientifique
2-Hydroxypropyl 2-imidazolidinon-1-ylethyl maleate has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Hydroxypropyl 2-imidazolidinon-1-ylethyl maleate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Butenedioic acid (2Z)-, 2-hydroxyethyl ester
- 2-Butenedioic acid (2Z)-, 2-hydroxypropyl ester
- 2-Butenedioic acid (2Z)-, 2-(2-oxo-1-imidazolidinyl)ethyl ester
Uniqueness
What sets 2-Hydroxypropyl 2-imidazolidinon-1-ylethyl maleate apart from similar compounds is its unique combination of functional groups. The presence of both the hydroxypropyl and imidazolidinyl groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
15957-72-9 |
|---|---|
Formule moléculaire |
C12H18N2O6 |
Poids moléculaire |
286.28 g/mol |
Nom IUPAC |
4-O-(2-hydroxypropyl) 1-O-[2-(2-oxoimidazolidin-1-yl)ethyl] (Z)-but-2-enedioate |
InChI |
InChI=1S/C12H18N2O6/c1-9(15)8-20-11(17)3-2-10(16)19-7-6-14-5-4-13-12(14)18/h2-3,9,15H,4-8H2,1H3,(H,13,18)/b3-2- |
Clé InChI |
AYZBPYFIGQDPAL-IHWYPQMZSA-N |
SMILES |
CC(COC(=O)C=CC(=O)OCCN1CCNC1=O)O |
SMILES isomérique |
CC(COC(=O)/C=C\C(=O)OCCN1CCNC1=O)O |
SMILES canonique |
CC(COC(=O)C=CC(=O)OCCN1CCNC1=O)O |
Key on ui other cas no. |
15957-72-9 |
Synonymes |
Maleic acid 1-(2-hydroxypropyl)4-[2-(2-oxo-1-imidazolidinyl)ethyl] ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















